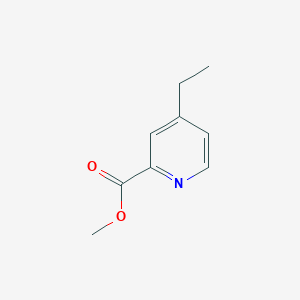
Methyl 4-ethylpicolinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-ethylpicolinate is an organic compound belonging to the class of picolinates, which are derivatives of pyridine with a carboxylic acid ester group. This compound is characterized by the presence of a methyl ester group at the 4-position of the pyridine ring and an ethyl group at the same position. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-ethylpicolinate can be synthesized through several methods. One common synthetic route involves the esterification of 4-ethylpyridine-2-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
化学反応の分析
Types of Reactions
Methyl 4-ethylpicolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethylpyridine-2-carboxylic acid, while reduction may produce 4-ethylpyridine-2-methanol.
科学的研究の応用
Methyl 4-ethylpicolinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of methyl 4-ethylpicolinate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Methyl picolinate: A similar compound with a methyl ester group at the 2-position of the pyridine ring.
Ethyl picolinate: Contains an ethyl ester group instead of a methyl ester group.
Picolinic acid: The parent compound with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 4-ethylpicolinate is unique due to the presence of both a methyl ester and an ethyl group at the 4-position of the pyridine ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
特性
CAS番号 |
476471-30-4 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
methyl 4-ethylpyridine-2-carboxylate |
InChI |
InChI=1S/C9H11NO2/c1-3-7-4-5-10-8(6-7)9(11)12-2/h4-6H,3H2,1-2H3 |
InChIキー |
GGOYGQPFRKAZTI-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC=C1)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-Methyl-4,6-diphenyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13125062.png)
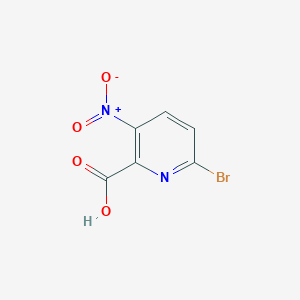
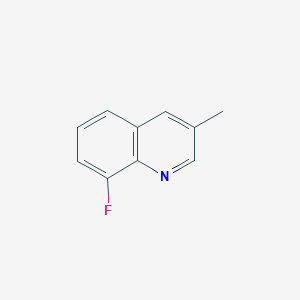
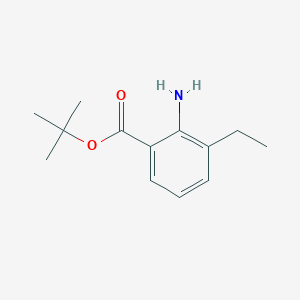
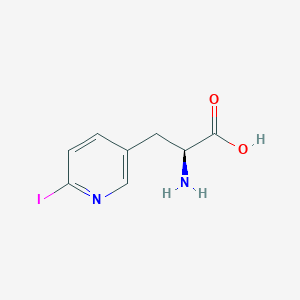
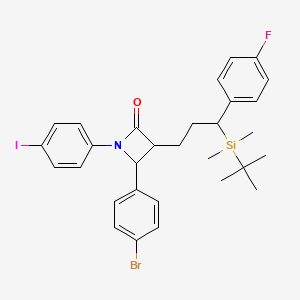
![10-[10-(10-oxo-9H-anthracen-9-yl)-9,10-dihydroanthracen-9-yl]-10H-anthracen-9-one](/img/structure/B13125096.png)
![2-Bromo-6,7-dichloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13125098.png)
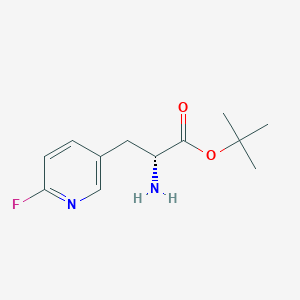




![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13125126.png)
